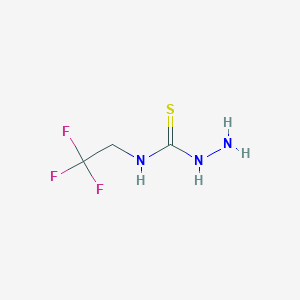
1-Amino-3-(2,2,2-trifluoroethyl)thiourea
Übersicht
Beschreibung
1-Amino-3-(2,2,2-trifluoroethyl)thiourea is a useful research compound. Its molecular formula is C3H6F3N3S and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Amino-3-(2,2,2-trifluoroethyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The incorporation of the trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its biological efficacy.
Chemical Structure
The structural formula of this compound can be represented as follows:
This configuration allows for various interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Antimicrobial Activity
Thiourea derivatives have shown significant antimicrobial properties. Studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, tetrafluorophenyl derivatives demonstrated superior antibacterial effects compared to their non-fluorinated counterparts .
| Compound Type | Activity Level |
|---|---|
| Tetrafluorophenyl | High |
| Trifluoromethyl | Moderate |
| Non-fluorinated | Low |
Anticancer Activity
Research has highlighted the anticancer potential of thiourea derivatives. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. This effect is attributed to the compound's ability to interfere with critical signaling pathways involved in cell growth and survival .
Case Study:
In a study involving human glioma cells, this compound exhibited a dose-dependent reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways and inhibition of key survival kinases .
Anti-inflammatory Properties
Thioureas are also recognized for their anti-inflammatory effects. The trifluoroethyl group appears to enhance these properties by modulating inflammatory cytokine production. Experimental models have shown that treatment with thiourea derivatives results in decreased levels of pro-inflammatory markers such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
The biological activity of thioureas is influenced by their structural components. The presence of the trifluoroethyl group has been correlated with increased potency in various assays:
- Lipophilicity: The trifluoroethyl group increases the hydrophobic character of the molecule, enhancing membrane permeability.
- Metabolic Stability: Fluorinated compounds often exhibit improved resistance to metabolic degradation.
- Binding Affinity: The ability to form hydrogen bonds and other interactions with target proteins is enhanced by the unique electronic properties of fluorinated groups .
Eigenschaften
IUPAC Name |
1-amino-3-(2,2,2-trifluoroethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N3S/c4-3(5,6)1-8-2(10)9-7/h1,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDLMDHLOFBFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














